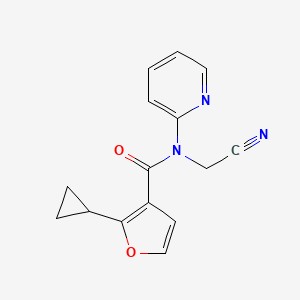![molecular formula C8H10N4O B2884014 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2176573-03-6](/img/structure/B2884014.png)
1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of azetidinone-based compounds. It has been studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one involves the inhibition of specific enzymes or proteins. For example, it has been found to inhibit the growth of certain bacterial and fungal strains by inhibiting the activity of specific enzymes involved in their survival. Similarly, it has been studied for its potential to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the progression of Alzheimer's disease.
Biochemical and physiological effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial and fungal strains, which makes it a potential candidate for the development of new antimicrobial and antifungal agents. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one in lab experiments include its unique properties, which make it a potential candidate for the development of new antimicrobial, antifungal, and anticancer agents. It has also been studied for its potential use in the treatment of Alzheimer's disease, which makes it a promising compound for further research.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy. It is important to conduct further studies to determine the optimal dosage and administration of this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one. One potential direction is the development of new antimicrobial and antifungal agents based on its unique properties. Another potential direction is the development of new anticancer agents based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to determine the safety and efficacy of this compound in the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one involves the reaction of 3-azidopropanoic acid with propargyl alcohol in the presence of copper (I) iodide as a catalyst. The resulting compound is then subjected to a cyclization reaction with triethylamine to form the final product. The synthesis method of this compound has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-8(13)11-5-7(6-11)12-4-3-9-10-12/h2-4,7H,1,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAGRIFLFWIHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)

![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)
![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)



![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)
![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)